Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

(S)-4-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative featuring a terminal alkene group and an amine functionality, rendered as its hydrochloride salt for enhanced stability and solubility. This compound is particularly valuable in synthetic organic chemistry and pharmaceutical research, serving as a versatile intermediate for the preparation of bioactive molecules, peptidomimetics, and constrained analogs. The (S)-enantiomer ensures stereochemical precision in asymmetric synthesis, while the reactive alkene moiety allows for further functionalization via cross-coupling or cycloaddition reactions. Its hydrochloride form facilitates handling and storage, making it suitable for applications in medicinal chemistry and peptide modification. The compound’s structural features support its use in developing targeted therapeutics and probing biochemical pathways.
(S)-4-Aminohex-5-enoic acid hydroChloride structure
916677-41-3 structure
商品名:(S)-4-Aminohex-5-enoic acid hydroChloride
CAS番号:916677-41-3
MF:C6H12ClNO2
メガワット:165.617980957031
CID:4719693

(S)-4-Aminohex-5-enoic acid hydroChloride 化学的及び物理的性質

名前と識別子

    • (S)-4-Aminohex-5-enoic acid hydroChloride
    • インチ: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
    • InChIKey: FBNKOYLPAMUOHS-NUBCRITNSA-N
    • ほほえんだ: [C@@H](N)(C=C)CCC(=O)O.Cl

計算された属性

  • せいみつぶんしりょう: 165.0556563 g/mol
  • どういたいしつりょう: 165.0556563 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 112
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3
  • ぶんしりょう: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB10222-5g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 95%
5g
$2499 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-250mg
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
250mg
¥7173.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-1g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
1g
¥16748.00 2024-04-25

(S)-4-Aminohex-5-enoic acid hydroChloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 -
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

ごうせいかいろ 4

はんのうじょうけん
1.1 -
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
2.2 Solvents: Diethyl ether ;  rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ;  20 min, rt
2.4 Reagents: Isopropanol ;  rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 40 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ;  20 min, rt
4.4 Reagents: Isopropanol ;  rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ;  20 min, rt
3.4 Reagents: Isopropanol ;  rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ;  20 min, rt
1.4 Reagents: Isopropanol ;  rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  12 h, 4 °C
1.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  3 d, 80 °C
1.2 Reagents: Pyridine Solvents: Benzene ;  12 h
2.1 Solvents: Diethyl ether ;  12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

(S)-4-Aminohex-5-enoic acid hydroChloride 関連文献

(S)-4-Aminohex-5-enoic acid hydroChlorideに関する追加情報

Introduction to (S)-4-Aminohex-5-enoic acid Hydrochloride (CAS No. 916677-41-3)

Compound CAS No. 916677-41-3, specifically identified as (S)-4-Aminohex-5-enoic acid hydroChloride, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique stereochemical configuration and functional properties, has garnered considerable attention due to its potential applications in drug development and biochemical studies.

The molecular structure of (S)-4-Aminohex-5-enoic acid hydroChloride encompasses a chiral center at the fourth carbon atom, which imparts a specific spatial arrangement to the molecule. This stereochemistry is crucial in determining its biological activity, making it a valuable candidate for research in enzyme inhibition and receptor binding studies. The presence of both an amine and an enolic group enhances its reactivity, allowing for diverse chemical modifications that can be tailored for specific therapeutic purposes.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The stereochemical purity of (S)-4-Aminohex-5-enoic acid hydroChloride makes it an attractive candidate for such applications. Researchers have been exploring its potential as a chiral auxiliary in asymmetric synthesis, where it serves as a catalyst or intermediate to produce other optically active compounds. This has significant implications for the synthesis of complex molecules with high enantiomeric purity, which are often required in the pharmaceutical industry.

Moreover, the compound's structural features have led to investigations into its role as a building block for more complex molecules. For instance, its bifunctional nature—comprising both an amine and a carboxylic acid group—makes it suitable for further derivatization into peptidomimetics or other bioactive scaffolds. These derivatives have shown promise in various preclinical studies, particularly in the realm of protease inhibition and antibiotic development.

Recent advancements in computational chemistry have also facilitated a deeper understanding of the interactions between (S)-4-Aminohex-5-enoic acid hydroChloride and biological targets. Molecular modeling studies have revealed that this compound can effectively bind to specific enzymes and receptors, modulating their activity. Such insights are crucial for designing drugs with improved efficacy and reduced side effects. The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable to formulation into pharmaceutical products.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of (S)-4-Aminohex-5-enoic acid hydroChloride. For example, researchers have synthesized analogs that exhibit potent antimicrobial properties. These derivatives have shown activity against a range of pathogens, including resistant strains, making them valuable candidates for novel antibiotics. Additionally, their ability to interact with bacterial cell wall biosynthesis pathways has opened new avenues for developing targeted therapies.

Another area of interest is the use of (S)-4-Aminohex-5-enoic acid hydroChloride in the development of bioconjugates. By linking this compound to other bioactive molecules, researchers can create conjugates with enhanced pharmacokinetic properties. These bioconjugates have been explored in targeted drug delivery systems, where they can selectively accumulate at sites of disease or injury. This approach has shown promise in improving treatment outcomes while minimizing systemic side effects.

The synthetic methodologies employed in the preparation of (S)-4-Aminohex-5-enoic acid hydroChloride are also worth mentioning. Advances in asymmetric synthesis techniques have enabled the efficient production of enantiomerically pure compounds like this one. These techniques often involve catalytic processes that minimize waste and energy consumption, aligning with the growing emphasis on sustainable chemistry practices.

In conclusion, (S)-4-Aminohex-5-enoic acid hydroChloride (CAS No. 916677-41-3) represents a versatile and promising compound with significant applications in pharmaceutical research and drug development. Its unique stereochemical properties, coupled with its reactivity and solubility characteristics, make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further within the chemical and pharmaceutical communities.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司